(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide (2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609407-14-8
VCID: VC8016036
InChI: InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-10-16(20-2)8-9-17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H
SMILES: COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)OC)OC.Br
Molecular Formula: C17H22BrNO3
Molecular Weight: 368.3

(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide

CAS No.: 1609407-14-8

Cat. No.: VC8016036

Molecular Formula: C17H22BrNO3

Molecular Weight: 368.3

* For research use only. Not for human or veterinary use.

(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide - 1609407-14-8

Specification

CAS No. 1609407-14-8
Molecular Formula C17H22BrNO3
Molecular Weight 368.3
IUPAC Name N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide
Standard InChI InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-10-16(20-2)8-9-17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H
Standard InChI Key FLSOAILXANOINE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)OC)OC.Br
Canonical SMILES COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)OC)OC.Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of two benzyl moieties attached to a central amine nitrogen. The first benzyl group is substituted with methoxy groups at the 2- and 5-positions, while the second benzyl group features a single methoxy substitution at the 4-position . The hydrobromide salt form enhances its stability and solubility in polar solvents, a common modification for amine-containing pharmaceuticals .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₄BrNO₃
Molecular Weight368.27 g/mol
Purity95.0%
InChI KeyFLSOAILXANOINE-UHFFFAOYSA-N
Storage ConditionsLong-term storage unspecified

Spectroscopic and Physical Data

While experimental data on melting point, boiling point, and density are unavailable in public records , the InChI key (FLSOAILXANOINE-UHFFFAOYSA-N) provides a unique identifier for computational studies . Comparative analysis with structurally similar compounds, such as N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide (MW: 350.3 g/mol) , suggests that methoxy substitutions significantly influence electronic distribution and intermolecular interactions.

Synthetic Methodologies

General Synthesis of Benzylamine Hydrobromides

The preparation of (2,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide likely follows established routes for tertiary amine hydrobromides. A plausible pathway involves:

  • Mannich Reaction: Condensation of methoxy-substituted benzaldehydes with amines to form the tertiary amine backbone .

  • Salt Formation: Treatment with hydrobromic acid to yield the hydrobromide salt .

Applications and Research Utility

Pharmaceutical Intermediates

While direct pharmacological studies are absent, the structural resemblance to folic acid antimetabolites like Pemetrexed suggests potential as a scaffold for enzyme inhibitors. The methoxy groups could modulate binding affinity to folate receptors or other biological targets .

Material Science

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular WeightKey SubstitutionsCommercial Status
(2,5-Dimethoxybenzyl)(4-methoxybenzyl)amine HBr368.27 g/mol2,5-diOMe; 4-OMeDiscontinued
N-(4-Methoxy-2,5-dimethylbenzyl)-2-phenylethanamine HBr350.3 g/mol4-OMe; 2,5-diMeAvailable

The inclusion of methoxy versus methyl groups alters lipophilicity and steric bulk, impacting potential applications in drug design .

Future Directions and Research Gaps

Unanswered Questions

  • Biological Activity: No studies have evaluated this compound’s cytotoxicity, receptor binding, or metabolic stability.

  • Synthetic Scalability: Published methods for analogous compounds could be adapted, but feasibility remains untested.

Recommendations

  • Reactivity Studies: Investigate nucleophilic substitution at methoxy positions to diversify the chemical space.

  • Collaborative Efforts: Partner with academic labs to resurrect discontinued compounds for niche applications.

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